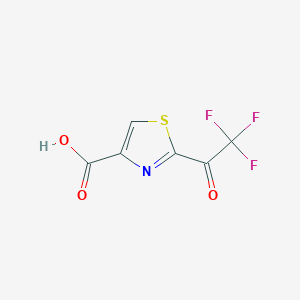
2-(Trifluoroacetyl)-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoroacetyl)-1,3-thiazole-4-carboxylic acid is an organofluorine compound characterized by the presence of a trifluoroacetyl group attached to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoroacetyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with trifluoroacetic anhydride. One common method includes the following steps:
Starting Material: Thiazole-4-carboxylic acid.
Reagent: Trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The temperature is maintained at room temperature to slightly elevated temperatures (20-40°C).
Procedure: The thiazole-4-carboxylic acid is dissolved in the solvent, and trifluoroacetic anhydride is added dropwise. The reaction mixture is stirred for several hours until the reaction is complete. The product is then isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of thiazole-4-carboxylic acid and trifluoroacetic anhydride.
Optimized Conditions: Industrial reactors with precise temperature and pressure control to ensure high yield and purity.
Purification: Advanced purification methods such as continuous chromatography or crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 2-(Trifluoroacetyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(Trifluoroacetyl)-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 2-(Trifluoroacetyl)-1,3-thiazole-4-carboxylic acid involves its interaction with molecular targets through its trifluoroacetyl and thiazole moieties. The trifluoroacetyl group enhances the compound’s electrophilicity, making it reactive towards nucleophiles. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
2-(Trifluoroacetyl)oxazole: Similar structure with an oxazole ring instead of a thiazole ring.
2-(Trifluoroacetyl)imidazole: Contains an imidazole ring, offering different electronic properties.
2-(Trifluoroacetyl)pyrrole: Features a pyrrole ring, which affects its reactivity and applications.
Comparison:
Uniqueness: 2-(Trifluoroacetyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a trifluoroacetyl group and a thiazole ring, which impart distinct electronic and steric properties.
Reactivity: The thiazole ring in this compound offers different reactivity compared to oxazole, imidazole, and pyrrole rings, making it suitable for specific synthetic applications.
Applications: While all these compounds are used in organic synthesis and drug development, the specific applications may vary based on their structural differences and reactivity profiles.
特性
分子式 |
C6H2F3NO3S |
|---|---|
分子量 |
225.15 g/mol |
IUPAC名 |
2-(2,2,2-trifluoroacetyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H2F3NO3S/c7-6(8,9)3(11)4-10-2(1-14-4)5(12)13/h1H,(H,12,13) |
InChIキー |
QAQVJFXFLWWYHH-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)C(=O)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)



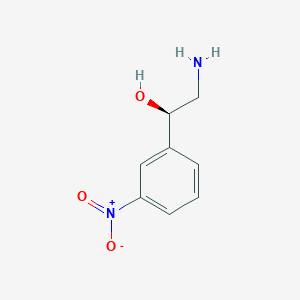

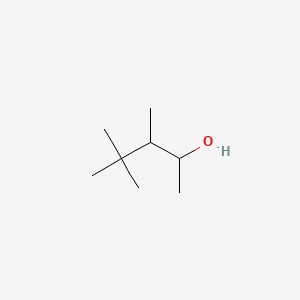
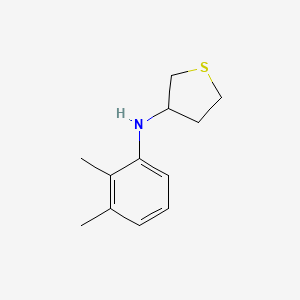
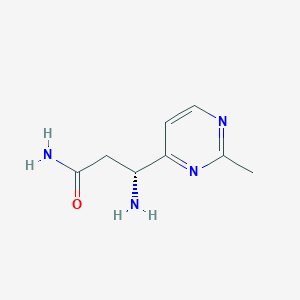
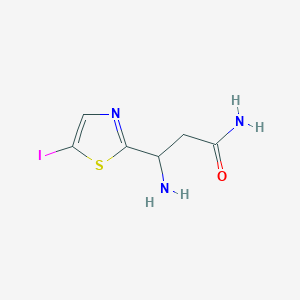

![2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine](/img/structure/B13071538.png)

